GMB 475, also known by its chemical name (2S,4R)-1-((S)-3,3-Dimethyl-2-(2-(2-(4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenoxy)ethoxy)acetamido)butanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, is a small molecule classified as a BCR-ABL1 kinase PROTAC (proteolysis-targeting chimera) degrader. It is primarily utilized in the treatment of chronic myeloid leukemia (CML) by inducing the degradation of the BCR-ABL1 fusion protein and cABL1, thereby inhibiting downstream signaling pathways such as STAT5 and suppressing cell proliferation in CML cell lines .
GMB 475 is sourced from various suppliers including Tocris Bioscience and R&D Systems. It is classified under the category of targeted protein degradation agents, specifically designed to selectively degrade target proteins using the ubiquitin-proteasome system . The compound has a molecular weight of 861.94 g/mol and a high purity level of ≥98% as determined by HPLC .
The synthesis of GMB 475 involves several steps that include the construction of its complex molecular structure, which incorporates multiple functional groups necessary for its biological activity. The synthesis typically employs standard organic chemistry techniques such as:
The synthesis process may involve the use of various reagents and solvents, with dimethyl sulfoxide (DMSO) often used for solubilizing the compound due to its high solubility profile . The detailed synthetic route is proprietary and typically not disclosed in public literature.
GMB 475 features a complex structure characterized by multiple rings and functional groups that confer its biological activity. Its structure includes:
The InChI Key for GMB 475 is ONDVWISBMHHLGZ-SBJIGXGQSA-N, which provides a unique identifier for its molecular structure. The SMILES representation is provided as well for computational modeling applications .
GMB 475 primarily functions through its ability to induce targeted protein degradation. Upon administration, it binds to the BCR-ABL1 fusion protein and facilitates its ubiquitination via an E3 ligase, leading to proteasomal degradation. This mechanism effectively reduces the levels of the oncogenic protein in CML cells, thereby inhibiting their proliferation .
The degradation process can be quantified using assays that measure cell viability and protein levels post-treatment. For instance, GMB 475 has shown an IC50 value of approximately 4.49 µM against Ba/F3 cells harboring BCR::ABL1 mutations .
The mechanism of action of GMB 475 involves:
This multi-step process not only degrades the target protein but also affects downstream signaling pathways critical for cancer cell survival .
The compound should be stored at -20°C to maintain stability and prevent degradation over time .
GMB 475 is primarily used in scientific research focused on chronic myeloid leukemia treatment strategies. Its applications include:
Recent studies have demonstrated that GMB 475 can synergistically enhance the efficacy of existing TKIs like dasatinib when used in combination therapy, suggesting its potential role in clinical settings for managing resistant CML cases .
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0